molecular formula C14H21NO B2721725 N-ethyl-4-pentylbenzamide CAS No. 401587-40-4

N-ethyl-4-pentylbenzamide

Cat. No. B2721725
M. Wt: 219.328
InChI Key: JPSBNJISNRYULX-UHFFFAOYSA-N
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Description

“N-ethyl-4-pentylbenzamide” is a chemical compound . It has diverse applications, from drug synthesis to material science experiments, owing to its unique properties and versatility.


Synthesis Analysis

The synthesis of similar compounds like N-methylbenzamide has been reported in literature . The process involves the preparation of N-methylbenzamide from methyl benzoate and methylamine . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “N-ethyl-4-pentylbenzamide” can be analyzed using 3D visualization programs for structural models . These programs deal with multiple structural models, volumetric data, and crystal morphologies in the same window .


Chemical Reactions Analysis

The reaction of N-acetylbenzamides with hydroxylamine hydrochloride leads to the formation of 1,2,4-oxadiazole, N-acylbenzamide and benzamide . This reaction takes place in acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-4-pentylbenzamide” can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .

Scientific Research Applications

Ethylene and Its Analogues in Plant Biology

Research into compounds like 1-methylcyclopropene (1-MCP) offers insights into the role of ethylene and its analogues in plant biology. 1-MCP, an ethylene perception inhibitor, has been extensively studied for its effects on fruits and vegetables, highlighting its potential to improve product quality by delaying ripening and senescence processes. This research underscores the importance of ethylene and its analogues in agricultural biotechnology for extending the shelf life and maintaining the quality of perishable produce (Watkins, 2006).

Ethylene Oxide in Sterilization

Ethylene oxide (EO) sterilization is a pivotal application in medical device manufacturing, showcasing the utility of ethylene derivatives in ensuring the safety and efficacy of healthcare products. The review of EO sterilization processes and its critical role in sterilizing a wide range of medical devices without compromising material integrity provides a clear example of how N-ethyl-4-pentylbenzamide and related compounds could be of interest in developing new sterilization technologies or improving existing ones (Mendes et al., 2007).

Poly(ethylene glycol) Alternatives

The search for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity highlights a broader scientific endeavor to identify and develop biocompatible materials for drug delivery and bioconjugation. This research is particularly relevant to the study of N-ethyl-4-pentylbenzamide, as understanding the interaction between synthetic compounds and biological systems is crucial for the design of safer and more effective biomedical devices and therapeutics (Thai Thanh Hoang Thi et al., 2020).

Ethylenediurea in Protecting Against Ozone Phytotoxicity

Ethylenediurea (EDU) research provides insights into the protective effects of nitrogen-containing compounds against environmental stressors in plants, such as ozone toxicity. This work suggests potential applications of related compounds in enhancing plant resilience to abiotic stress, which could be a relevant area of investigation for N-ethyl-4-pentylbenzamide in terms of developing treatments or coatings that protect crops from environmental pollutants (Agathokleous, 2017).

Safety And Hazards

The safety data sheet for a similar compound, N-ethyl-N-phenylbenzamide, indicates that it may cause an allergic skin reaction and is harmful to aquatic life . It’s important to handle such compounds with care and follow safety guidelines .

properties

IUPAC Name

N-ethyl-4-pentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15-4-2/h8-11H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSBNJISNRYULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-pentylbenzamide

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